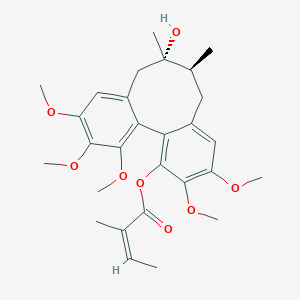

Angeloylgomisin H

Vue d'ensemble

Description

L'Angeloylgomisin H est un composé lignane que l'on trouve principalement dans les fruits de Schisandra chinensis et les racines d'Angelica dahurica . Il est connu pour son potentiel à améliorer l'absorption du glucose stimulée par l'insuline en activant le récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ) . Ce composé présente diverses activités biologiques, notamment des propriétés anti-inflammatoires, antioxydantes, antidiabétiques, antiprolifératives et anticancéreuses .

Applications De Recherche Scientifique

Angeloylgomisin H has a wide range of scientific research applications:

Chemistry: Used in the study of lignan compounds and their chemical properties.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Industry: Utilized in the development of nutraceuticals and pharmaceuticals.

Mécanisme D'action

Target of Action

Angeloylgomisin H, a major lignan found in the fruits of Schisandra rubriflora , primarily targets Peroxisome proliferator-activated receptors (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .

Mode of Action

This compound interacts with its primary target, PPAR-γ, by activating it . This activation leads to an improvement in insulin-stimulated glucose uptake , which is a critical process in maintaining normal blood glucose levels and overall metabolic homeostasis.

Biochemical Pathways

The activation of PPAR-γ by this compound affects the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake in response to insulin. By enhancing the activity of PPAR-γ, this compound increases the potential for glucose uptake when insulin is present .

Pharmacokinetics

A study using a sensitive and selective UPLC-MS/MS method for determination of this compound in rat plasma has been reported . The method was successfully applied to a pharmacokinetic study of this compound after either oral or intravenous administration . The absolute bioavailability of this compound was reported as high as 4.9% , indicating that the compound has relatively low bioavailability.

Result of Action

The activation of PPAR-γ by this compound leads to an improvement in insulin-stimulated glucose uptake . This can potentially aid in the management of conditions like diabetes, where insulin sensitivity is often impaired.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Angeloylgomisin H peut être isolé des fruits de Schisandra chinensis par des séparations chromatographiques répétées utilisant du gel de silice, du gel de silice octadécyle et du Sephadex LH-20 . Le processus d'isolement implique l'utilisation de l'acétate d'éthyle comme solvant.

Méthodes de production industrielle : La production industrielle de l'this compound implique l'extraction du composé à partir de sources végétales, suivie d'une purification utilisant des techniques chromatographiques. Le composé est ensuite cristallisé pour atteindre une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'Angeloylgomisin H subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé dans l'étude des composés lignanes et de leurs propriétés chimiques.

Biologie : Enquête sur son rôle dans les processus cellulaires et les voies métaboliques.

Industrie : Utilisé dans le développement des nutraceutiques et des produits pharmaceutiques.

5. Mécanisme d'action

L'this compound exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ), un récepteur nucléaire impliqué dans la régulation du métabolisme du glucose et des lipides . Cette activation améliore l'absorption du glucose stimulée par l'insuline, ce qui en fait un agent thérapeutique potentiel pour le diabète . De plus, l'this compound inhibe l'activité des enzymes impliquées dans le métabolisme cancérigène, telles que l'ornithine décarboxylase et l'acétylcholinestérase .

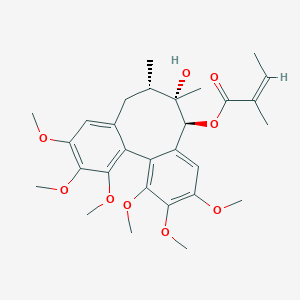

Composés similaires :

- Gomisin A

- Schizandrine

- Schizandrine B

- Gomisin G

- Schisandrol B

Comparaison : L'this compound est unique parmi ces composés en raison de son activation puissante du récepteur activé par les proliférateurs de peroxysomes gamma (PPAR-γ) et de ses diverses activités biologiques . Alors que d'autres lignanes comme la gomisin A et la schizandrine présentent également des activités biologiques, l'this compound se distingue par ses propriétés antidiabétiques et anticancéreuses spécifiques .

Comparaison Avec Des Composés Similaires

- Gomisin A

- Schizandrin

- Schizandrin B

- Gomisin G

- Schisandrol B

Comparison: Angeloylgomisin H is unique among these compounds due to its potent activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) and its diverse biological activities . While other lignans like Gomisin A and Schizandrin also exhibit biological activities, this compound stands out for its specific antidiabetic and anticancer properties .

Propriétés

IUPAC Name |

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316459 | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-22-2 | |

| Record name | Angeloylgomisin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

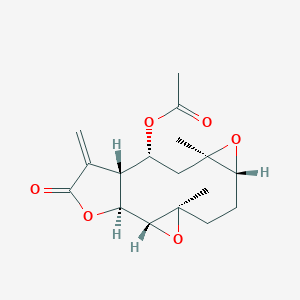

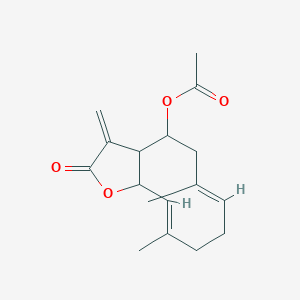

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)

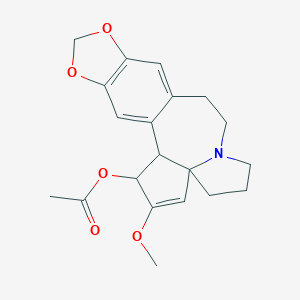

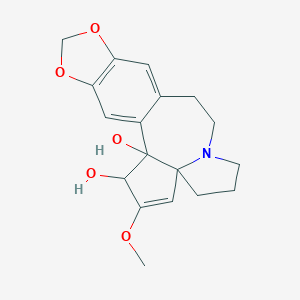

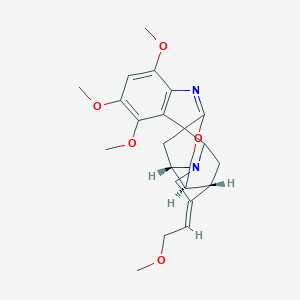

![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)

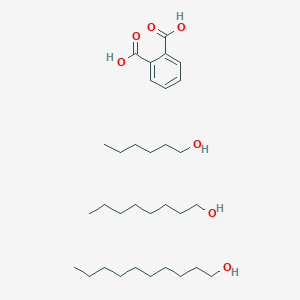

![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)